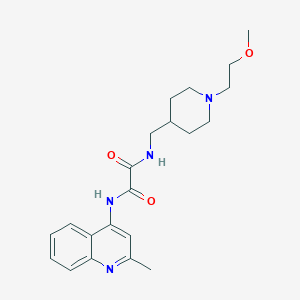
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyridine Derivatives as Insecticides
Pyridine derivatives, including those similar to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide, have been studied for their insecticidal properties. For instance, compounds like N-morpholinium and piperidinium derivatives have shown significant insecticidal activities, potentially offering a new class of insecticides for agricultural applications (Bakhite et al., 2014).
Alpha1-Adrenergic Receptor Antagonists
Research into arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, similar in structure to this compound, has led to the development of new α1-adrenoceptor antagonists. These compounds have shown potential in treating conditions like hypertension due to their selective affinity and antagonistic properties toward α1-adrenoceptors (Rak et al., 2016).
Bradycardic Agents with I(f) Channel Inhibitory Activity
1-Oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines, structurally related to this compound, have been synthesized and evaluated for their bradycardic activities. Such compounds have shown promise as specific bradycardic agents with minimal influence on blood pressure, indicating potential applications in cardiac therapies (Kubota et al., 2003).
Tyrosine Kinase Inhibitor Metabolite Identification
Studies on HM781-36B, a compound with a similar structure to this compound, have been conducted to understand its behavior in vitro and in vivo. This research has been crucial in identifying major metabolites of such compounds, which can have implications in cancer treatment (Kim et al., 2013).
Antagonist Interaction with CB1 Cannabinoid Receptor
Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which share structural similarities with this compound, have been analyzed for their interaction with the CB1 cannabinoid receptor. This research provides insights into the molecular dynamics and potential therapeutic applications of such compounds (Shim et al., 2002).
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-13-19(17-5-3-4-6-18(17)23-15)24-21(27)20(26)22-14-16-7-9-25(10-8-16)11-12-28-2/h3-6,13,16H,7-12,14H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVUCSGQAUFKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
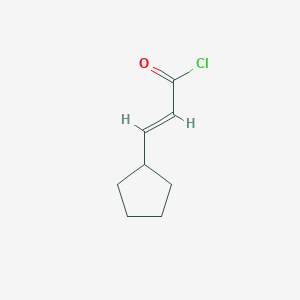


![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B2745995.png)
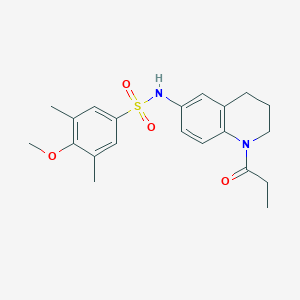
![Methyl 3-[({[6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2746001.png)
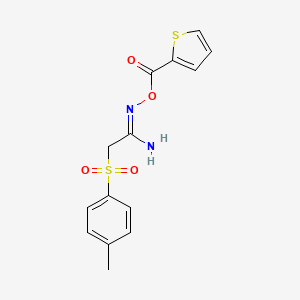
![1-methyl-3-(2-methylpropyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2746004.png)
![N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2746006.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(1H-pyrazol-1-ylmethyl)-1,3-thiazole](/img/structure/B2746007.png)
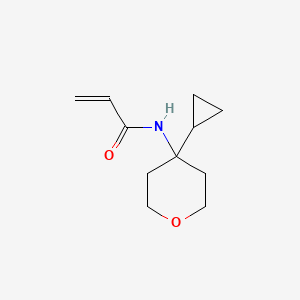
![Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2746009.png)

![{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2746013.png)
